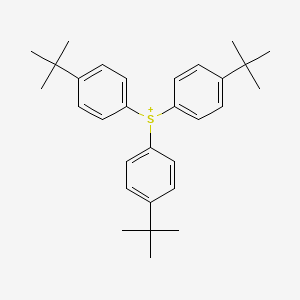
magnesium;octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium octane is a compound that combines magnesium, a lightweight metal, with octane, a hydrocarbon
Métodos De Preparación
The preparation of magnesium octane can involve several synthetic routes. One common method is the reaction of magnesium with octane under specific conditions. Industrial production methods may include high-temperature and high-pressure reactions to ensure the complete formation of the compound. Techniques such as mechanical ball milling and chemical vapor deposition can also be employed to synthesize magnesium-based materials .
Análisis De Reacciones Químicas
Magnesium octane undergoes various chemical reactions, including oxidation and reduction. For instance, magnesium can react with oxygen to form magnesium oxide, a process that releases a significant amount of energy . In the presence of specific catalysts, magnesium octane can undergo dehydrogenation, leading to the formation of octenes and other products . Common reagents used in these reactions include oxygen and various catalysts, and the major products formed can include octenes and aromatic compounds like ethylbenzene .
Aplicaciones Científicas De Investigación
Magnesium octane has several scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the dehydrogenation of hydrocarbons . In the field of energy storage, magnesium-based materials are being explored for their potential in rechargeable batteries due to their high capacity and low cost . Additionally, magnesium compounds are being investigated for their biomedical applications, such as in the development of bioresorbable implants .
Mecanismo De Acción
The mechanism of action of magnesium octane involves its interaction with molecular targets and pathways. Magnesium ions play a crucial role in various biochemical processes, including enzyme activation and stabilization of nucleic acids . In catalytic applications, magnesium octane can facilitate the dehydrogenation of hydrocarbons by providing active sites for the reaction .
Comparación Con Compuestos Similares
Magnesium octane can be compared with other magnesium-based compounds, such as magnesium hydride and magnesium oxide. While magnesium hydride is primarily used for hydrogen storage , magnesium oxide is widely used as a refractory material in industrial applications . The unique combination of magnesium and octane in magnesium octane provides distinct properties that make it suitable for specific catalytic and energy storage applications.
Conclusion
Magnesium octane is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and the ability to undergo various chemical reactions make it a valuable material for research and development in fields such as catalysis, energy storage, and biomedical engineering.
Propiedades
Fórmula molecular |
C16H34Mg |
|---|---|
Peso molecular |
250.75 g/mol |
Nombre IUPAC |
magnesium;octane |
InChI |
InChI=1S/2C8H17.Mg/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3;/q2*-1;+2 |
Clave InChI |
KMYFNYFIPIGQQZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC[CH2-].CCCCCCC[CH2-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid](/img/structure/B12091259.png)
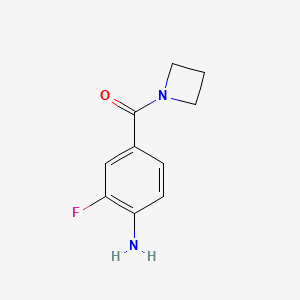

![10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B12091271.png)
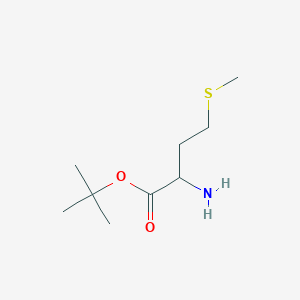
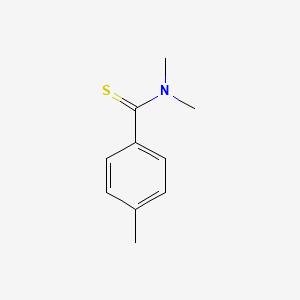
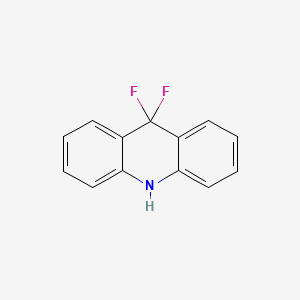

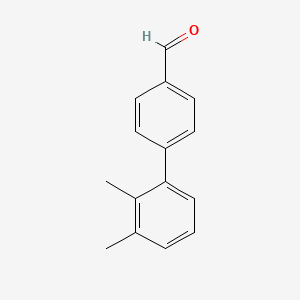
![2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B12091310.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile](/img/structure/B12091314.png)


